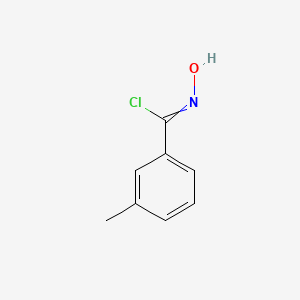![molecular formula C16H18O3 B13678918 (S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol](/img/structure/B13678918.png)
(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol is an organic compound with the molecular formula C16H18O3. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a 1,3-propanediol moiety. It is a chiral molecule, with the (S)-configuration indicating its specific stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and benzyl bromide.
Formation of Benzyloxybenzaldehyde: The first step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.
Reduction: The 4-benzyloxybenzaldehyde is then subjected to reduction using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives of the original compound.
Scientific Research Applications
(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of (S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol involves its interaction with specific molecular targets. The benzyloxy group plays a crucial role in its binding affinity to these targets, which may include enzymes and receptors. The compound’s effects are mediated through pathways that involve modulation of enzyme activity and receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: This compound shares the benzyloxy group but differs in its overall structure and properties.
1-[4-(Benzyloxy)phenyl]ethanol: Similar in structure but with an ethanol moiety instead of a propanediol group.
Uniqueness
(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol is unique due to its specific stereochemistry and the presence of both benzyloxy and propanediol groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H18O3 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C16H18O3/c17-11-10-16(18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16-18H,10-12H2 |
InChI Key |
FDNIJLQXSWTERS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B13678855.png)
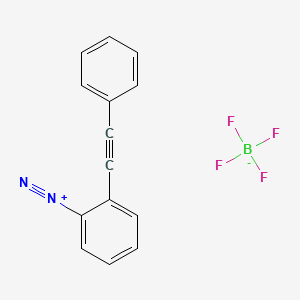

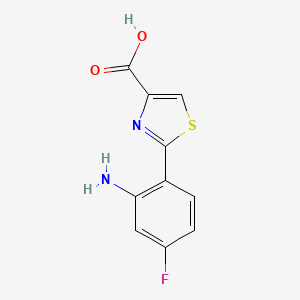
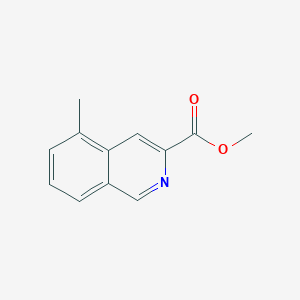

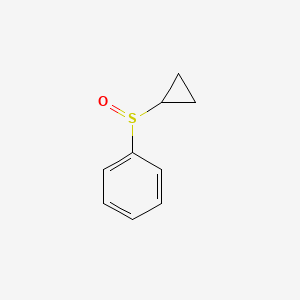

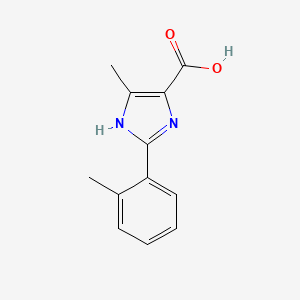
![2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678911.png)
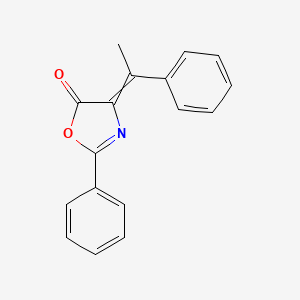
![8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13678920.png)
